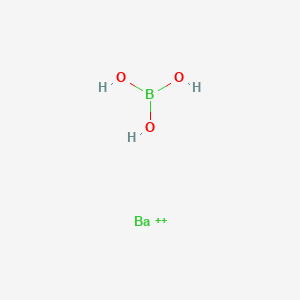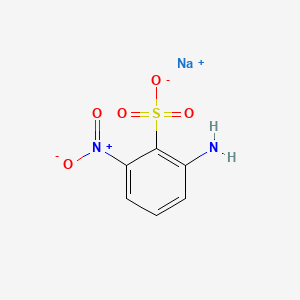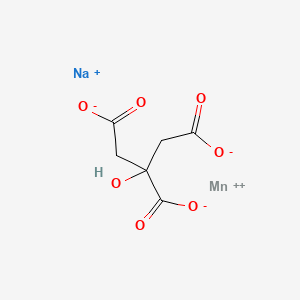
Orthoboric acid, barium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orthoboric acid, barium salt, also known as barium borate, is a chemical compound composed of barium, boron, oxygen, and hydrogen. It is typically encountered as a white crystalline solid and is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Orthoboric acid, barium salt can be synthesized through the reaction of barium hydroxide with boric acid. The reaction typically occurs in an aqueous solution and results in the formation of barium borate and water: [ \text{Ba(OH)}_2 + 2 \text{H}_3\text{BO}_3 \rightarrow \text{Ba(BO}_2\text{OH)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the controlled reaction of barium chloride with sodium borate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Orthoboric acid, barium salt undergoes various chemical reactions, including:
Acid-Base Reactions: It can react with strong acids to form barium salts and boric acid.
Hydrolysis: In the presence of water, it can hydrolyze to form barium hydroxide and boric acid.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Barium Chloride: Formed when reacting with hydrochloric acid.
Barium Sulfate: Formed when reacting with sulfuric acid.
Applications De Recherche Scientifique
Orthoboric acid, barium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of boron metabolism and its effects on biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of specialty glasses and ceramics due to its unique properties.
Mécanisme D'action
The mechanism by which orthoboric acid, barium salt exerts its effects involves its interaction with biological molecules. As a Lewis acid, it can form complexes with amino acids, nucleotides, and other biomolecules through electron donor-acceptor interactions. These complexes can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Orthoboric acid, barium salt can be compared with other borate compounds, such as:
Sodium Borate (Borax): Commonly used in detergents and as a flux in metallurgy.
Calcium Borate: Used in the production of glass and ceramics.
Magnesium Borate: Known for its flame-retardant properties.
Propriétés
Numéro CAS |
23436-05-7 |
|---|---|
Formule moléculaire |
BBaH3O3+2 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
barium(2+);boric acid |
InChI |
InChI=1S/BH3O3.Ba/c2-1(3)4;/h2-4H;/q;+2 |
Clé InChI |
TZVCFPJDJMRQID-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

